9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine
Description
This compound is a highly modified purine nucleoside derivative characterized by multiple phenylcarbonyl (benzoyl) groups. The pentofuranosyl sugar moiety is esterified at the 2' and 3' hydroxyl positions with benzoyl groups, while the exocyclic amine at position 6 of the purine is also bis-benzoylated. The molecular weight is estimated at ~704.6 g/mol, with a complex stereochemical profile due to the sugar and benzoyl substituents .
Properties
IUPAC Name |
[4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYQOUZNLMTKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves multiple steps. One common method includes the benzoylation of adenosine derivatives. The reaction typically requires reagents such as benzoyl chloride and a base like pyridine . The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective benzoylation at the N6, 2’, and 3’ positions of the adenosine molecule . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound’s reactivity is expected to derive from:
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Purin-6-amine core : Potential for nucleophilic substitution at N7 or N9 positions.
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Phenylcarbamate groups : Susceptibility to hydrolysis under acidic or basic conditions.
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Pentofuranosyl moiety : Possible glycosidic bond cleavage via acid-catalyzed hydrolysis.
Comparative Reactivity of Analogous Compounds
Gaps in Available Data
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No experimental studies on hydrolysis, oxidation, or functionalization of the target compound were identified.
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Synthetic protocols from patents ( ) focus on unrelated cyclic dinucleotides, providing no direct insights.
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Mechanistic hypotheses rely on extrapolation from simpler purine or carbamate derivatives ( ).
Recommendations for Further Research
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Controlled hydrolysis studies : Monitor phenylcarbamate stability under varied pH and temperature.
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Catalytic functionalization : Screen Pd/Ru catalysts for cross-coupling at purine positions.
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Enzymatic assays : Evaluate glycosidase-mediated cleavage of the pentofuranosyl moiety.
Without access to primary data from excluded sources or additional experimental reports, a comprehensive reaction profile cannot be constructed. Researchers are advised to consult specialized journals (e.g., Journal of Organic Chemistry) or conduct targeted synthetic studies.
Scientific Research Applications
N6-Dibenzoyladenosine 2’,3’-Dibenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with nucleic acids. The compound can integrate into nucleic acid structures, affecting their stability and function. It may also inhibit certain enzymes involved in nucleic acid metabolism, thereby influencing cellular processes . The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .
Comparison with Similar Compounds
Key Structural Features
- Target Compound: Sugar: 2',3'-bis-O-benzoylated pentofuranosyl. Purine: N6,N6-bis(benzoyl) substitution. Molecular Weight: ~704.6 g/mol (estimated).
- Analog 1 (CAS 1294481-82-5, ): Sugar: 3',5'-bis-O-(4-chlorobenzoyl), 2'-deoxy-2'-fluoro-2'-methyl-β-D-erythro-pentofuranosyl. Purine: 6-chloro, 2-amino substituents. Molecular Weight: 594.81 g/mol. Key Differences: Chlorobenzoyl groups enhance electron-withdrawing effects; fluoro and methyl groups increase steric hindrance .
- Analog 2 (2',3'-Dideoxyadenosine, ): Sugar: 2',3'-dideoxy pentofuranosyl. Purine: Unmodified adenine. Molecular Weight: 251.25 g/mol. Key Differences: Lack of hydroxyl and acyl groups reduces metabolic stability but allows DNA chain termination .
- Analog 3 (CAS 15811-32-2, ): Sugar: 2',3',5'-tri-O-acetyl-β-D-xylofuranosyl. Purine: Unmodified adenine. Molecular Weight: ~365.3 g/mol. Key Differences: Acetyl groups improve solubility but are prone to hydrolysis .
- Analog 4 (CAS 55648-40-3, ): Sugar: 5'-O-formyl-D-arabinofuranosyl. Purine: Unmodified adenine. Molecular Weight: 295.25 g/mol. Key Differences: Formyl group offers moderate hydrophilicity and faster enzymatic cleavage .
Comparative Data Table
Research Findings and Functional Implications
Solubility and Formulation
Metabolic Stability
- However, this may delay prodrug activation .
Biological Activity
The compound 9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine is a modified purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a purine base linked to a pentofuranosyl sugar with phenylcarbonyl modifications, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to nucleic acid metabolism, potentially affecting DNA and RNA synthesis.
- Modulation of Signal Transduction : It may alter signaling pathways by interacting with kinases or phosphatases, influencing cellular responses to external stimuli.
- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study conducted on various cancer cell lines demonstrated that 9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antiviral Properties
In vitro studies have shown that this compound possesses antiviral properties against certain RNA viruses by inhibiting their replication. The mechanism involves interference with viral polymerase activity, leading to decreased viral load in infected cells.
Case Study 3: Antioxidant Activity
Research has indicated that this compound can effectively scavenge free radicals, demonstrating a protective effect against oxidative damage in cellular models. This activity is particularly relevant for conditions associated with oxidative stress, such as neurodegenerative diseases.
Q & A
Basic: What are the key synthetic routes for preparing 9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine?
The synthesis typically involves multi-step protocols starting from purine derivatives. A common approach includes:
- Formamidine intermediates : Reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with phenylamines under acidic catalysis to form formamidines, followed by cyclization in basic conditions (e.g., aqueous KOH) to generate imidazole intermediates .
- Protection and acylation : Subsequent protection of hydroxyl groups on the pentofuranosyl moiety using phenylcarbonyl groups via esterification with phenylcarbonyl chloride. The N,N-bis(phenylcarbonyl) modification on the purine-6-amine is achieved by reacting with excess phenylcarbonyl anhydride under controlled pH .
- Validation : IR spectroscopy (NH stretching at 3300–3150 cm⁻¹, C=O at ~1650 cm⁻¹) and elemental analysis are critical for verifying intermediate and final product purity .
Advanced: How can steric hindrance from multiple phenylcarbonyl groups impact reaction efficiency, and what strategies mitigate this?
The bulky phenylcarbonyl groups on both the pentofuranosyl ring and purine nitrogen create steric challenges:
- Kinetic limitations : Reduced nucleophilic activity at the purine N6 position due to electron-withdrawing phenylcarbonyl groups. Use of high-polarity solvents (e.g., DMF) and microwave-assisted synthesis can enhance reaction rates by improving reagent diffusion .
- Byproduct formation : Competing reactions (e.g., incomplete acylation) are common. High-resolution mass spectrometry (HRMS) and HPLC monitoring at each step ensure reaction progress and purity .
- Catalytic optimization : Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency by stabilizing transition states .
Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify regiochemical substitution patterns. The pentofuranosyl protons (δ 4.0–6.0 ppm) and phenylcarbonyl carbonyls (δ ~170 ppm) are diagnostic .
- X-ray crystallography : Single-crystal XRD using SHELXL or ORTEP-3 resolves absolute configuration and confirms the spatial arrangement of phenylcarbonyl groups. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., π-π stacking) .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1720 cm⁻¹, NH at ~3300 cm⁻¹) .
Advanced: How can contradictory crystallographic data (e.g., disordered phenyl groups) be resolved?
Disorder in phenyl rings due to rotational flexibility is common. Solutions include:
- Low-temperature crystallography : Reduces thermal motion, improving data resolution (e.g., 100 K data collection) .
- Twinned refinement : For cases of twinning, SHELXL’s TWIN/BASF commands model overlapping domains .
- Computational modeling : Density Functional Theory (DFT) optimizations (e.g., Gaussian 09) predict stable conformers, guiding refinement .
Basic: What are the primary degradation pathways of this compound under ambient storage conditions?
- Hydrolysis : The pentofuranosyl ester linkages are susceptible to moisture. Degradation products include free pentofuranose and phenylcarboxylic acids. Accelerated stability studies (40°C/75% RH) with HPLC-MS track hydrolysis kinetics .
- Oxidation : The purine core may oxidize, forming N-oxide derivatives. TGA-DSC analysis identifies oxidative thresholds, guiding storage in inert atmospheres .
Advanced: How does the electronic environment of the purine core influence its reactivity in cross-coupling reactions?
The N,N-bis(phenylcarbonyl) groups withdraw electron density, deactivating the purine ring:
- Electrophilic substitution : Limited reactivity at C2/C8 positions. Directed ortho-metalation (e.g., using LDA) or palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂) enables functionalization .
- Nucleophilic displacement : The C6-amine, though acylated, can undergo deprotection (e.g., NH₃/MeOH) for further derivatization .
Basic: How can impurities from incomplete acylation be quantified and removed?
- Analytical methods : UPLC-PDA at 254 nm detects unreacted purine precursors. Preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound .
- Crystallization optimization : Recrystallization from ethyl acetate/hexane (1:3) removes hydrophobic byproducts .
Advanced: What computational tools predict the compound’s bioavailability and interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
